5-Fluoro-4-formylpyridine-3-carboxylic acid
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Overview
Description
5-Fluoro-4-formylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 4-formylpyridine-3-carboxylic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-formylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-4-carboxypyridine-3-carboxylic acid.
Reduction: 5-Fluoro-4-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-formylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-formylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the formyl group’s reactivity play crucial roles in its biochemical activity. The compound can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-3-carboxylic acid: Similar structure but lacks the formyl group.
4-Fluoropyridine-3-carboxylic acid: Similar structure but with the fluorine atom at a different position.
5-Fluoro-2-formylpyridine-3-carboxylic acid: Similar structure but with the formyl group at a different position.
Uniqueness
5-Fluoro-4-formylpyridine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-fluoro-4-formylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLCQDKFEGWFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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